5H-Pyrrolo[3,2-d]pyrimidin-4-ol belongs to the class of organic compounds known as pyrrolopyrimidines. These compounds consist of a pyrrole ring fused to a pyrimidine ring. The chemical formula for this compound is , with a molecular weight of approximately 150.14 g/mol. It is categorized under organoheterocyclic compounds and is recognized for its potential as a small molecule drug candidate due to its structural attributes that allow for interactions with biological targets .
The synthesis of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol has been explored through various methods:
The molecular structure of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol features a fused bicyclic system comprising a five-membered pyrrole ring and a six-membered pyrimidine ring. The specific arrangement of nitrogen atoms in the rings contributes to its unique chemical properties:
The compound's structure can be represented by the following SMILES notation: NC1=NC=NC2=C1NC=C2O
, indicating the presence of an amino group at position 4 and hydroxyl functionality at position 4 of the pyrrolopyrimidine framework .
5H-Pyrrolo[3,2-d]pyrimidin-4-ol can undergo several chemical reactions typical for heterocyclic compounds:
The mechanism of action for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol primarily involves its interaction with specific biological targets such as kinases. For instance, derivatives of this compound have shown promise as potent inhibitors against various kinases involved in cancer progression:
5H-Pyrrolo[3,2-d]pyrimidin-4-ol exhibits several notable physical and chemical properties:
The applications of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol are diverse:
The pyrrolo[3,2-d]pyrimidine scaffold represents a privileged structural motif in medicinal chemistry that emerged from systematic bioisosteric replacement strategies targeting natural purines. This bicyclic heterocycle serves as a 9-deazapurine analogue where the carbon at position 9 replaces the nitrogen, creating distinctive electronic and steric properties while maintaining key hydrogen-bonding features. Historically, the scaffold gained prominence through natural product discovery, with halogenated derivatives like those isolated from Echinodictyum marine sponges demonstrating potent bioactivity [4]. The structural mimicry of adenine is particularly pronounced in 5H-pyrrolo[3,2-d]pyrimidin-4-ol, where the hydroxyl group at position 4 and N1 nitrogen provide complementary hydrogen-bonding patterns to the N9-H and N1 positions of adenine [7]. This bioisosteric relationship enables interactions with purine-binding enzymes while conferring enhanced metabolic stability and tunable lipophilicity compared to natural purines.
The medicinal exploration of this scaffold accelerated in the 1990s with the development of kinase inhibitors, exemplified by Pfizer's systematic optimization of pyrrolopyrimidine-based LRRK2 inhibitors (PF-06447475) for Parkinson's disease. Through structure-based drug design, researchers exploited the scaffold's ability to function as a two-point hinge binder in kinase ATP pockets, with the aryl group extending toward the DFG motif and the amine occupying the ribose pocket [1]. The scaffold's versatility is further evidenced in neuropeptide Y5 receptor antagonists for obesity treatment, where early pyrrolo[3,2-d]pyrimidine derivatives demonstrated nanomolar binding affinity, establishing critical pharmacophore models for receptor antagonism [3].
The specific derivative 5H-pyrrolo[3,2-d]pyrimidin-4-ol serves as a fundamental building block for structure-activity relationship exploration in drug discovery. Its structural significance stems from three key features: (1) the pyrrolic N5-H provides a crucial hydrogen-bond donor site absent in purines; (2) the tautomeric equilibrium between 4-hydroxy and 4-oxo forms enables versatile binding interactions; and (3) the electron-rich pyrrole ring enhances π-stacking interactions in biological targets. These properties make it an exceptional starting point for rational drug design [7].
Medicinal chemists strategically exploit the multiple substitution vectors around this core. Position C5 offers a handle for introducing hydrophobic groups to enhance target affinity, while C6 and C7 positions are optimal for steric and electronic modifications. The N5 position is particularly valuable for modulating pharmacokinetic properties, as alkylation can fine-tune lipophilicity and metabolic stability without disrupting core binding interactions [10]. Computational analyses reveal that the parent scaffold exhibits favorable drug-like properties, with a calculated LogP of 0.03, topological polar surface area of 67.59 Ų, and good predicted aqueous solubility (7.29 mg/mL), making it an attractive template for lead optimization [7].
Position | Chemical Modifications | Biological Impact | Example Derivatives |
---|---|---|---|
N5 | Alkylation, sulfonylation | Modulates metabolic stability, reduces toxicity | N5-tosyl, N5-benzyl [10] |
C5 | Aryl, alkyl substitutions | Enhances hydrophobic pocket interactions | 5-phenyl derivatives [5] |
C6 | Electron-withdrawing groups | Influences electron distribution, binding affinity | 6-cyano derivatives [1] |
C7 | Halogenation (Cl, Br, I) | Dramatically increases potency, alters mechanism | 7-bromo (EC₅₀ = 0.014 μM) [6] |
C4-hydroxy | Bioisosteric replacement | Maintains adenine-mimetic properties | 4-amino analogues [7] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3